molecular formula C16H20N2OS B6085555 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B6085555
M. Wt: 288.4 g/mol
InChI Key: LSZGIVZAOBCWKB-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethyl-substituted thiazole ring linked via an acetamide bridge to a para-isopropylphenyl group.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-10(2)13-5-7-14(8-6-13)18-16(19)9-15-11(3)17-12(4)20-15/h5-8,10H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZGIVZAOBCWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling (Patent Method)

  • Activation Reagents :

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

    • Hydroxybenzotriazole (HOBt, 1.1 eq)

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Conditions :

    • Temperature: 20–30°C

    • Time: 4–5 hours

    • Base: Triethylamine (2 eq) to neutralize HCl byproducts

Procedure :

  • Dissolve 2,4-dimethylthiazole-5-acetic acid (1 eq) in THF.

  • Add EDC, HOBt, and 4-isopropylaniline (1.1 eq).

  • Stir at 25°C until completion (monitored by TLC/HPLC).

  • Quench with water, extract with ethyl acetate, and concentrate.

Pyridine-Assisted Coupling (RSC Method D)

  • Reagents :

    • EDCI (3 eq), pyridine (solvent and base)

  • Conditions :

    • Temperature: 25°C

    • Time: 12 hours

Advantages : Avoids racemization and simplifies purification.

Purification and Crystallization

High purity is critical for pharmaceutical-grade acetamides. The patent emphasizes crystallization over silica gel chromatography to avoid hazardous solvents:

Crystallization Conditions

  • Solvent System : THF/water (3:1 v/v)

  • Temperature : 5–10°C

  • Time : 10–15 hours

  • Yield : >85% (extrapolated from similar compounds)

Comparative Analysis of Synthetic Routes

Parameter Carbodiimide Method Pyridine/EDCI Method
Solvent THFPyridine
Temperature 20–30°C25°C
Time 4–5 hours12 hours
Yield 78–82%70–75%
Purification CrystallizationColumn chromatography

The carbodiimide method offers higher yields and faster reaction times, making it preferable for scale-up.

Scalability and Industrial Considerations

The patent’s emphasis on avoiding borane reagents and silica gel purification aligns with industrial best practices:

  • Solvent Volume : 1–3 volumes of THF minimize waste.

  • Catalyst : 10% Pd/C for hydrogenation steps (if intermediates require reduction).

  • Safety : Substitutes hazardous reagents (e.g., BH3-THF) with aqueous workups.

Chemical Reactions Analysis

1.1. General Strategy

The synthesis of thiazole-acetamide derivatives typically involves:

  • Formation of the thiazole core : Constructed via cyclization reactions (e.g., Knoevenagel condensation, Hantzsch thiazole synthesis).

  • Acetamide coupling : Introduction of the acetamide group via nucleophilic acyl substitution or amidation reactions.

Step 1: Thiazole Ring Formation

For 2,4-dimethyl-1,3-thiazole derivatives, a common approach involves:

  • Cyclization of thioamide precursors (e.g., reacting α-mercapto ketones or aldehydes with α-amino ketones).

  • Substitution of substituents : Introduction of methyl groups at positions 2 and 4 via alkylation or electrophilic aromatic substitution.

Step 2: Acetamide Coupling

The acetamide group is typically introduced via:

  • Reaction with chloroacetamide derivatives : For example, reacting 2-chloro-N-(thiazol-2-yl)acetamide with amines or amides.

  • Amidation : Coupling a thiazole-substituted carboxylic acid with an amine (e.g., 4-(propan-2-yl)aniline) using coupling agents like EDC or DCC.

Reaction Conditions and Reagents

Step Reagents/Conditions Source
Thiazole ring synthesis Cyclization of α-mercapto ketones/aldehydes with α-amino ketones; methyl groups introduced via alkylation.
Acetamide coupling Chloroacetamide derivatives reacted with amines/amides in DMF; inorganic bases (e.g., K₂CO₃) or organic bases (e.g., triethylamine).
Solvent systems THF, DMF, acetonitrile, or toluene; solvent volumes typically 1–3 times the reactant mass.
Temperature Reaction steps often conducted at 20–30°C; isolation/crystallization at 5–10°C.

3.1. Key Functional Groups

  • Thiazole ring : Electrophilic due to sulfur and nitrogen atoms, enabling substitution reactions.

  • Acetamide group : Hydrogen-bonding donor/acceptor; influences solubility and bioactivity.

3.2. Bioactivity Trends

From analogous compounds:

  • Antitumor activity : Enhanced by electron-donating groups (e.g., methyl) on the phenyl ring or thiazole substituents.

  • pKa values : First protonation occurs on the imidazole/thiazole nitrogen (pKa ~5.91–8.34), second on the acetamide nitrogen (pKa ~3.02–4.72).

Challenges and Considerations

  • Regioselectivity : Positional isomerism in thiazole substitution requires careful control during synthesis.

  • Solubility : Polar acetamide groups may reduce lipophilicity, affecting pharmacokinetics.

  • Stability : Thiazole rings are generally stable but may react under strongly acidic/basic conditions.

Scientific Research Applications

This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research:

1. Antimicrobial Properties

  • The thiazole nucleus is known for its antimicrobial activity. Studies indicate that compounds containing thiazole structures can inhibit the growth of various bacterial strains by interfering with lipid biosynthesis essential for cell membrane integrity.

2. Anticancer Activity

  • Preliminary studies suggest that 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide may possess anticancer properties. It has been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

3. Enzyme Inhibition

  • The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance mechanisms. Its interaction with these enzymes could provide insights into developing new therapeutic agents .

Case Studies

Several case studies have documented the effectiveness of thiazole derivatives in treating various diseases:

Study Objective Findings
Abdel-Wahab et al. (2013)Synthesis of thiazole-pyrazole hybridsCompounds exhibited significant cytotoxicity against cancer cell lines, highlighting the potential of thiazole derivatives in oncology .
El-Hiti et al. (2019)Antimicrobial efficacy studyDemonstrated that thiazole compounds inhibited bacterial growth effectively, suggesting their use as potential antibiotics .
Salian et al. (2017)Investigation of enzyme inhibitionFound that certain thiazole derivatives could inhibit key enzymes linked to cancer metabolism .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: TRPA1 Antagonists with N-[4-(Propan-2-yl)phenyl]acetamide Backbone

Compound Heterocycle IC50 (TRPA1) Key Structural Difference
HC-030031 Xanthine (tetrahydropurine) 4–10 μM 2,6-Dioxo-tetrahydropurine core
Target Compound 2,4-Dimethylthiazole Not reported Thiazole with methyl substituents
CHEM-5861528 Xanthine 4–10 μM Butan-2-yl substituent on phenyl

GPR-17 Targeting: Thiazole vs. Triazole Derivatives

GPR-17 ligand (2-({5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) retains the acetamide-isopropylphenyl group but incorporates a triazole-sulfonylmorpholine moiety. This compound targets GPR-17, a receptor implicated in neuroinflammation and myelination. The triazole core’s planar geometry and sulfonyl group enhance binding to GPR-17’s hydrophobic pocket, whereas the thiazole in the target compound may favor interactions with smaller active sites .

Calcium Channel Stabilizers: Thiazole vs. Pyridine Derivatives

Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) shares the isopropylphenylacetamide group but substitutes the thiazole with a trifluoroethoxy-pyridine moiety. Suvecaltamide acts as a voltage-activated calcium channel (Cav) stabilizer and antiepileptic, leveraging the pyridine’s electron-withdrawing properties for enhanced membrane permeability.

Structural and Functional Implications

Impact of Heterocycle Modifications

  • Thiazole vs. Xanthine : Thiazoles offer metabolic stability but may reduce hydrogen-bonding capacity compared to xanthines.
  • Thiazole vs. Triazole : Triazoles enhance π-π stacking but increase synthetic complexity.
  • Alkyl Substituents : The isopropyl group in the target compound and butan-2-yl in CHEM-5861528 influence lipophilicity and bioavailability.

Table 2: Pharmacokinetic and Target Selectivity Trends

Heterocycle Target Lipophilicity (LogP) Metabolic Stability
2,4-Dimethylthiazole TRPA1 (hypothetical) Moderate (~3.0) High
Xanthine TRPA1 High (~3.5) Moderate
Triazole-sulfonyl GPR-17 High (~4.2) Low

Biological Activity

The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores various aspects of its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N4OS
  • Molecular Weight : 310 Da
  • LogP : 2.59
PropertyValue
Heavy Atoms Count20
Rotatable Bonds Count4
Polar Surface Area (Ų)67
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results:

  • Mechanism of Action : The compound appears to induce apoptosis in tumor cells, which is crucial for anticancer activity. Studies have shown that it activates caspase pathways leading to programmed cell death .
  • Case Studies :
    • In a study involving A549 (lung cancer) and C6 (glioma) cell lines, the compound exhibited significant cytotoxic effects with low IC50 values, suggesting high potency against these cancer types .
    • Another study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the thiazole ring enhance anticancer activity .

Antitubercular Activity

Thiazole derivatives are also being explored for their potential as anti-tubercular agents. The compound has been part of investigations aimed at developing new treatments for tuberculosis:

  • In Vitro Activity : Preliminary studies have shown that similar thiazole compounds possess inhibitory effects against Mycobacterium tuberculosis, with some derivatives demonstrating lower MIC values compared to standard drugs .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds interact with key proteins involved in the bacterial survival mechanism, enhancing their potential as effective anti-tubercular agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural characteristics:

  • Substituent Effects : The presence of electron-donating groups at specific positions on the phenyl ring has been correlated with increased cytotoxicity against various cancer cell lines .
  • Thiazole Ring Importance : The thiazole moiety itself is crucial for biological activity; modifications to this ring can significantly alter the compound's efficacy and selectivity towards target cells .

Q & A

Q. Table 1: Comparison of reaction conditions for analogous acetamides

StepConditions (Time/Temp)Solvent SystemYield (%)Reference
Chloroacetamide formation20–25°C, 2 hDioxane/Et₃N75–85
Thiazole couplingReflux, 7 hToluene/water60–70

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as shown for structurally similar thiazole-acetamides .
  • ¹H/¹³C NMR : Identify substituents on the thiazole (e.g., 2,4-dimethyl groups) and acetamide linkage. For example:
    • Thiazole protons appear at δ 2.1–2.3 ppm (methyl groups) .
    • Acetamide carbonyl signals at δ 165–170 ppm in ¹³C NMR .
  • HPLC-MS : Monitor purity (>95%) and validate molecular weight (e.g., [M+H]⁺ at m/z 329.4) .

Basic: What in vitro screening approaches are appropriate for preliminary biological activity assessment?

Answer:

  • Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations, referencing thiazole derivatives’ known cytotoxicity .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Dose-response curves : Calculate IC₅₀ values with triplicate replicates to ensure statistical validity.

Advanced: How to design structure-activity relationship (SAR) studies to evaluate substituent effects?

Answer:

  • Variable substituents : Synthesize analogs with:
    • Modified thiazole groups (e.g., 4-methyl vs. 4-ethoxy) .
    • Alternative aryl groups (e.g., 4-fluorophenyl vs. 4-isopropylphenyl) .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical substituents.
  • Computational docking : Map substituent interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Advanced: How can computational methods predict binding interactions with biological targets?

Answer:

  • Molecular docking : Use the compound’s 3D structure (from crystallography or PubChem ) to simulate binding to targets like EGFR or tubulin.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • Pharmacophore modeling : Identify essential features (e.g., acetamide hydrogen-bond acceptors) using Schrödinger Suite .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • NMR discrepancies : If methyl proton signals overlap, use DEPT-135 or HSQC to assign carbons unambiguously .
  • Mass spectrometry anomalies : Compare experimental m/z with theoretical values (e.g., PubChem data ) to detect impurities.
  • X-ray vs. computational structures : Overlay crystallographic data with DFT-optimized geometries to validate conformations .

Advanced: What strategies ensure reproducibility in multi-step synthesis?

Answer:

  • Intermediate characterization : Validate each step via TLC (hexane:EtOAc 9:1) and isolate intermediates .
  • Stoichiometric control : Use a 1:1.5 molar ratio of chloroacetyl chloride to amine to minimize side products .
  • Batch consistency : Document reaction parameters (e.g., reflux time ±5 minutes) and use calibrated equipment .

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